1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of indanol derivatives. It features a hydroxyl group attached to a bicyclic structure, which is characteristic of indanones. This compound has garnered interest in various fields of chemistry due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from 1-indanone through reduction processes, typically using reducing agents such as sodium borohydride. The synthesis often involves commercially available starting materials and can be tailored for specific applications in research and development.
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is classified as:
The synthesis of 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone typically involves the following steps:
The reaction conditions usually involve:
The molecular structure of 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be represented as follows:
Key structural data includes:
The compound can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone primarily involves its reactivity due to the presence of the hydroxyl group and its ability to participate in electrophilic aromatic substitution reactions. The hydroxyl group enhances nucleophilicity at the adjacent carbon atoms, facilitating various chemical transformations.
Key physical properties include:
Chemical properties include:
The scientific uses of 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone include:
Research continues to explore its applications in developing new materials and pharmaceuticals due to its unique structural features and reactivity profiles.
The exploration of indanone derivatives in medicinal chemistry traces back to mid-20th century investigations into rigidified aromatic systems mimicking endogenous bioactive molecules. Early synthetic routes to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone leveraged Claisen-Schmidt condensation between 1-indanone and acetaldehyde under basic conditions, though yields remained variable (30-90%) and highly dependent on reaction optimization [6] [8]. These methodologies evolved significantly, incorporating transition metal-catalyzed hydroxylation and regioselective acetylation to improve efficiency and stereochemical control [5] [9]. Historically, the compound's structural analogs served as precursors to neuroactive agents and antidepressants, exploiting the indane scaffold's ability to mimic phenylalkylamine pharmacophores while conferring metabolic stability [9]. The compound itself emerged as a critical intermediate in synthesizing complex polycyclic structures, including spiro systems and fused heterocycles, due to the reactivity of its tertiary alcohol and ketone functionalities [4] [6]. Its role expanded with the recognition that the geminal acetyl-hydroxyl motif could engage in bidentate hydrogen bonding with biological targets, a feature exploited in protease inhibitors and receptor modulators developed during the 1990-2000s [6] [8].
Recent pharmacological research identifies 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone derivatives as potent ghrelin receptor antagonists with significant implications for alcohol use disorder (AUD) therapeutics. Structural optimization of this core scaffold yielded compounds demonstrating high-affinity binding (IC₅₀ values in the low micromolar range) to the ghrelin receptor (GHS-R1a), a G-protein coupled receptor implicated in alcohol reward pathways and craving behaviors [4]. Critical structure-activity relationship (SAR) studies revealed that:
These insights culminated in advanced analogs functioning as KCNQ2/5 potassium channel activators, indirectly modulating neuronal excitability in reward circuitry. In vivo models demonstrated that lead compounds reduce voluntary ethanol consumption by >50% compared to controls without affecting locomotor activity, positioning them as promising non-dopaminergic targets for AUD [4]. Notably, the indanone core's balanced lipophilicity (LogP ~1.12) facilitates blood-brain barrier penetration, a prerequisite for central nervous system activity [1] [4].
Structural Modification | Biological Target | Key Pharmacological Effect |
---|---|---|
Spiroazetidine-piperidine at C1 | Ghrelin Receptor (GHS-R1a) | High-affinity antagonist (IC₅₀ < 1 μM) |
4,6-Dichloro substitution on indane | KCNQ2/5 Channels | Activation reduces neuronal excitability |
Trifluoromethyl at C1 | Ghrelin Receptor (GHS-R1a) | Enhanced metabolic stability & BBB penetration |
Hydroxy-ethanone retention | Ghrelin Receptor (GHS-R1a) | Maintains hydrogen bonding capacity |
The structural versatility of 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone enables its transformation into complex spirocyclic systems, notably spiroazetidine-piperidine derivatives, which exhibit enhanced target selectivity and pharmacokinetic profiles. The synthetic pathway typically involves:
Compared to simpler indanones like 1-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone (PubChem CID: 85983109) or tetrahydronaphthalene analogs such as 1-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone (C₁₂H₁₄O₂), the spiroazetidine-piperidine derivatives exhibit:
These structural advancements position 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone as a privileged intermediate for next-generation neuromodulators targeting ion channels and GPCRs implicated in dysuria, overactive bladder, and substance use disorders [4]. Patent literature (EP3447045B1) specifically claims urea derivatives synthesized from this core, demonstrating potent KCNQ2/5 activation (EC₅₀ values 0.1–10 μM) and in vivo efficacy in bladder hypercontractility models [4].
Table 3: Structural Comparison of Key Bioactive Indanone Derivatives
Compound Name | Molecular Formula | Structural Feature | Primary Therapeutic Target |
---|---|---|---|
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone | C₁₁H₁₂O₂ | 1-Hydroxy, 1-acetyl substitution | Ghrelin receptor / KCNQ channels |
1-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone | C₁₁H₁₂O₂ | 2-Hydroxy, 4-acetyl substitution | Undisclosed anti-inflammatory |
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone | C₁₁H₁₂O₃ | 1-Hydroxy, 2-hydroxyacetyl substitution | Synthetic intermediate |
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone | C₁₂H₁₄O₂ | Six-membered aliphatic ring fusion | Anticancer lead optimization |
1-(4,6-Dichloro-1-hydroxy-1-methyl-2,3-dihydroinden-5-yl)-3-[[5-(trifluoromethyl)pyridin-2-yl]methyl]urea | C₁₉H₁₇Cl₂F₃N₃O₂ | Spiroazetidine-piperidine with urea linker | KCNQ2/5 channel activator (dysuria) |
Table 4: Alphabetical Index of Key Compounds
Compound Name | Synonyms |
---|---|
1-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanone | 1-(1-Hydroxy-3,4-dihydro-2H-naphthalen-1-yl)ethanone |
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone | 1-Acetyl-1-indanol; Ethanone, 1-(2,3-dihydro-1-hydroxy-1H-inden-1-yl)- |
1-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)ethanone | PubChem CID 85983109 |
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone | C₁₁H₁₂O₃; SMILES CC(=O)C1(CCc2ccccc21)O |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7